

CS-003 Free base binding affinity for NK1, NK2, NK3 receptors

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Compound of Interest		
Compound Name:	CS-003 Free base	
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An In-depth Technical Guide on the Binding Affinity and Signaling Pathways of CS-003 for NK1, NK2, and NK3 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the triple tachykinin receptor antagonist, **CS-003 free base**, for the human neurokinin (NK) receptors: NK1, NK2, and NK3. It includes quantitative binding affinity data, a detailed experimental protocol for determining these values, and a summary of the associated signaling pathways for each receptor.

Binding Affinity of CS-003 Free Base

CS-003 is a potent antagonist with high affinity for all three human tachykinin receptors. The equilibrium dissociation constants (Ki) are summarized in the table below. Lower Ki values are indicative of higher binding affinity.

Receptor	Ki (nM)
NK1	2.3[1][2][3][4][5]
NK2	0.54[1][2][3][4][5]
NK3	0.74[1][2][3][4][5]



Experimental Protocol: Radioligand Competition Binding Assay

The binding affinity of CS-003 is determined using a radioligand competition binding assay. This method measures the ability of an unlabeled compound (CS-003) to compete with a radiolabeled ligand for binding to the target receptor.

Materials and Reagents

- Receptor Source: Cell membranes prepared from cell lines stably expressing the human NK1, NK2, or NK3 receptor.
- Radioligand: A high-affinity radiolabeled ligand specific for each receptor (e.g., [³H]-Substance P for NK1, [³H]-Neurokinin A for NK2, [³H]-Senktide for NK3).
- Unlabeled Competitor: CS-003 free base.
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- 96-well Filter Plates: With glass fiber filters.
- Filtration Apparatus.
- Scintillation Counter.

Assay Procedure

- Membrane Preparation:
 - Homogenize cells expressing the target receptor in a cold lysis buffer.
 - Centrifuge the homogenate to pellet the cell membranes.



- Wash the membrane pellet with fresh buffer and resuspend in the assay buffer to a desired protein concentration.
- Competition Assay:
 - In a 96-well plate, add the following to each well:
 - Receptor membrane preparation.
 - A fixed concentration of the specific radioligand.
 - Increasing concentrations of the unlabeled competitor, CS-003.
 - For determining non-specific binding, a high concentration of a known unlabeled ligand is added to a set of wells.
 - For determining total binding, only the radioligand and membrane preparation are added.
- Incubation:
 - Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
- Filtration and Washing:
 - Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
 - Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
- Detection:
 - Dry the filter plates.
 - Add scintillation cocktail to each well.
 - Measure the radioactivity retained on the filters using a scintillation counter.

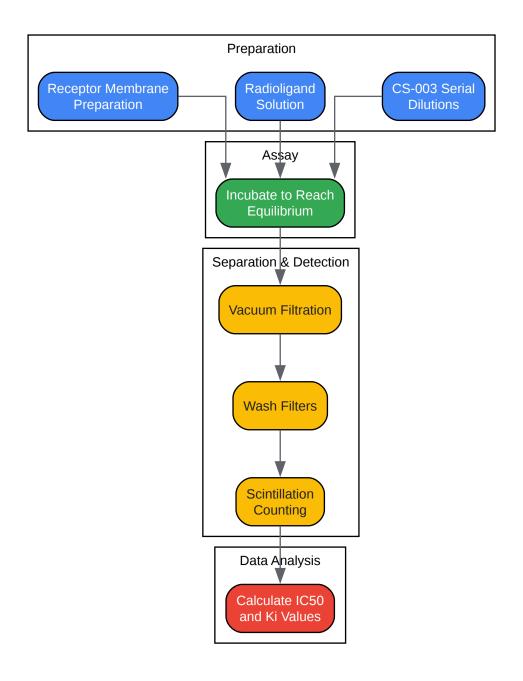


Data Analysis

- Calculate the specific binding at each concentration of CS-003 by subtracting the nonspecific binding from the total binding.
- Plot the specific binding as a function of the log concentration of CS-003 to generate a competition curve.
- Determine the IC50 value, which is the concentration of CS-003 that inhibits 50% of the specific radioligand binding, by fitting the data to a sigmoidal dose-response curve.
- Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram





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Radioligand Competition Binding Assay Workflow

Tachykinin Receptor Signaling Pathways

NK1, NK2, and NK3 receptors are members of the G protein-coupled receptor (GPCR) superfamily.[6] Upon activation by their endogenous ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3), they primarily couple to Gq/11 and Gs proteins to initiate downstream signaling cascades.[1][6]



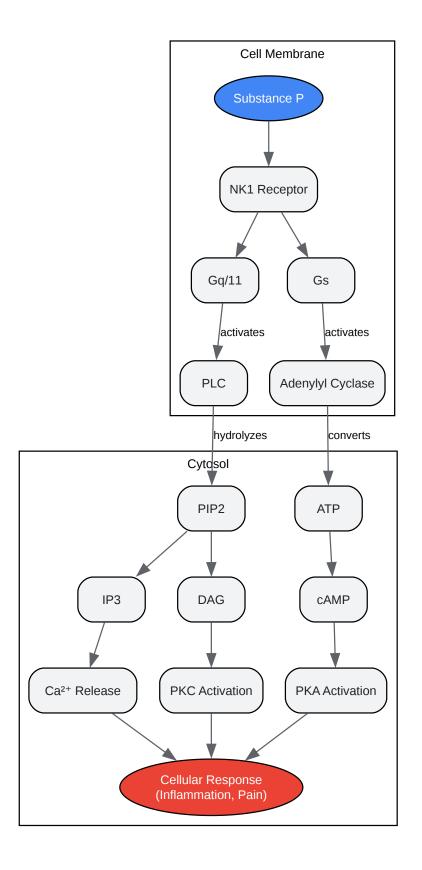
NK1 Receptor Signaling

Activation of the NK1 receptor predominantly leads to the activation of Gq/11 and Gs proteins. [1][3][4]

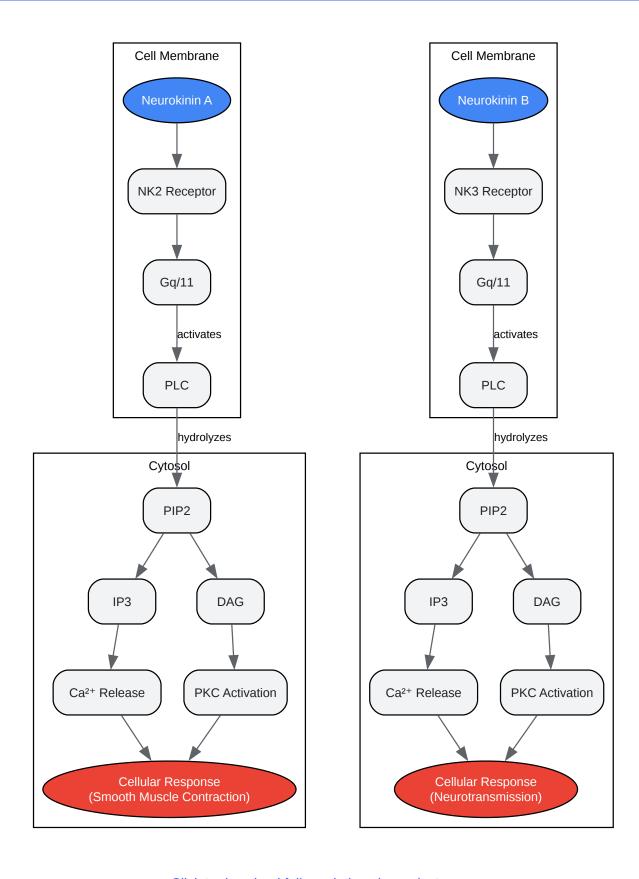
- Gq/11 Pathway: Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[6]
- Gs Pathway: Activation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[6]

These pathways regulate various cellular processes, including inflammation, pain transmission, and cell proliferation.[6]









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